Evidence Item 1: Sub-Micromolar CRTH2 Antagonist Potency
2-(Butylsulfanyl)-5-chloropyrimidine has been claimed in a patent as a CRTH2 (G-protein-coupled chemoattractant receptor expressed on Th2 cells) antagonist. The patent discloses a range of alkylthiopyrimidines with IC50 values against CRTH2 in the sub-micromolar range (e.g., <1 µM) [1]. While the exact IC50 for this specific compound is not explicitly listed in the public patent abstract, it falls within a claimed class of compounds with demonstrated CRTH2 antagonistic activity. This differentiates it from non-alkylthio substituted pyrimidines, which generally lack this specific receptor interaction.
| Evidence Dimension | CRTH2 Receptor Antagonist Activity |
|---|---|
| Target Compound Data | IC50 < 1 µM (class-level claim) |
| Comparator Or Baseline | Non-alkylthio pyrimidines |
| Quantified Difference | Not quantified; activity is a qualitative class feature |
| Conditions | In vitro CRTH2 binding/functional assays as described in patent examples |
Why This Matters
Selecting this compound for CRTH2 antagonist screening programs ensures alignment with a patented chemical space, whereas generic pyrimidines lack this defined activity.
- [1] Ly, T. W., Raaum, E. D., & Tran, M. C. S.-Y. (2010). Alkylthio pyrimidines as CRTH2 antagonists. U.S. Patent Application Publication No. US20100298361A1. View Source
